![molecular formula C16H23ClN2O B1523877 N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride CAS No. 1333978-17-8](/img/structure/B1523877.png)
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a chemical compound with the CAS Number: 1333978-17-8 . It has a molecular weight of 294.82 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is1S/C16H22N2O.ClH/c19-16 (14-8-10-17-11-9-14)18 (15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 294.82 .Scientific Research Applications
Novel Antipsychotic Agents
Research on heterocyclic carboxamides, which share a functional resemblance with the compound , has identified derivatives with potent antipsychotic activities. These compounds were evaluated for their binding to dopamine and serotonin receptors, showing promise in models predictive of antipsychotic activity without significant extrapyramidal side effects (Norman et al., 1996).
C-H/N-H Activation
A study on the oxidative cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, outlines a process that could be relevant to the synthesis and functionalization of compounds like N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. This method allows for the creation of complex molecules with potential medicinal chemistry applications (Hyster & Rovis, 2010).
Cyclopropyl α-Amino Acid-Derived Benzamides
The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides, conducted without the need for silver or pivalate additives, showcases a synthetic route that might be applied to the preparation or modification of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Such processes are crucial for accessing pharmacologically relevant structures (Ladd et al., 2016).
Antitumor Activity
Compounds with cyclopropyl groups and carboxamide functionalities have been explored for their antitumor properties, demonstrating the potential therapeutic applications of structurally related compounds. One study described the design and synthesis of benzothiazole derivatives as potent antitumor agents, highlighting the relevance of such molecular frameworks in drug discovery (Yoshida et al., 2005).
Herbicidal Activity
The exploration of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides for herbicidal applications suggests an agricultural utility for compounds with similar structures. This research demonstrates the diverse potential uses of cyclopropyl and carboxamide groups in the development of agrochemical products (Sun et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCIFIGFGVDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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